An In-depth Technical Guide to 3-(Difluoromethyl)cyclobutan-1-one: Properties and Applications
An In-depth Technical Guide to 3-(Difluoromethyl)cyclobutan-1-one: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Difluoromethyl)cyclobutan-1-one, a fluorinated building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and the strategic importance of the difluoromethyl group in drug design, offering field-proven insights for its application in research and development.
Introduction: The Rising Prominence of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine and fluorinated motifs can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethyl (CHF₂) group has emerged as a critical bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its strong electron-withdrawing nature and ability to act as a hydrogen bond donor make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Difluoromethyl)cyclobutan-1-one serves as a key intermediate, providing access to a range of difluoromethylated cyclobutane derivatives for incorporation into novel therapeutic agents.
Core Chemical Properties
Precise experimental data for 3-(Difluoromethyl)cyclobutan-1-one is not widely published, with many commercial suppliers not providing detailed physical properties. However, based on its structure and data for analogous compounds, we can infer and present the following key characteristics.
Structural and Physical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₆F₂O | [2] |
| Molecular Weight | 120.1 g/mol | [2] |
| CAS Number | 1461713-56-3 | [2] |
| Appearance | Not specified (likely a liquid) | Inferred from related compounds |
| Boiling Point | Not available | Predicted for the analogous alcohol, 3-(difluoromethyl)cyclobutan-1-ol, is 138.2±15.0 °C.[3] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
The Physicochemical Impact of the Difluoromethyl Group
The difluoromethyl group imparts unique electronic and steric properties to the cyclobutane ring.
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Enhanced Electrophilicity: The two fluorine atoms are strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon in α,α-difluoromethyl ketones.[4][5] This heightened reactivity is a key feature in its synthetic applications and its potential use in covalent drug design.
-
Lipophilicity and Hydrogen Bonding: The CHF₂ group is considered a lipophilic hydrogen bond donor. This dual character allows it to improve membrane permeability while also potentially engaging in favorable hydrogen bonding interactions with biological targets.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, a crucial attribute for improving the in vivo half-life of drug candidates.[6]
Synthesis and Preparation
Conceptual Synthetic Workflow
A common strategy for introducing a difluoromethyl group involves the reaction of an aldehyde with a difluoromethylating agent. Therefore, a logical synthetic precursor to 3-(Difluoromethyl)cyclobutan-1-one would be 3-formylcyclobutan-1-one or a protected version thereof.
Caption: Conceptual workflow for the synthesis of 3-(Difluoromethyl)cyclobutan-1-one.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known deoxofluorination reactions and should be adapted and optimized for specific laboratory conditions.
Reaction: Deoxofluorination of 3-formylcyclobutanone ethylene ketal.
Step 1: Ketal Protection
-
To a solution of 3-oxocyclobutane-1-carbaldehyde in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 3-formylcyclobutanone ethylene ketal.
Step 2: Deoxofluorination
-
Dissolve the protected ketal in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2 equivalents) to the stirred solution.
-
Allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by carefully adding it to a cooled, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude difluoromethylated ketal in a mixture of acetone and 1M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS for the disappearance of the ketal.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(Difluoromethyl)cyclobutan-1-one.
Chemical Reactivity and Synthetic Utility
The primary sites of reactivity for 3-(Difluoromethyl)cyclobutan-1-one are the carbonyl group and the protons alpha to the carbonyl. The electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated cyclobutanones.
Nucleophilic Addition to the Carbonyl Group
The ketone functionality can undergo a variety of nucleophilic addition reactions.
Caption: Key nucleophilic addition reactions of 3-(Difluoromethyl)cyclobutan-1-one.
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Reduction: Reduction of the ketone with agents like sodium borohydride will yield the corresponding alcohol, 3-(difluoromethyl)cyclobutan-1-ol. This alcohol can serve as a precursor for further functionalization.
-
Grignard and Organolithium Addition: Reaction with organometallic reagents allows for the introduction of various alkyl, aryl, or vinyl groups at the C1 position, leading to tertiary alcohols.
-
Reductive Amination: The ketone can be converted to the corresponding amine, 3-(difluoromethyl)cyclobutanamine, through reductive amination. This is a crucial transformation for incorporating the scaffold into amine-containing drug candidates.
Reactions at the α-Carbon
The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for further derivatization of the cyclobutane ring.
Spectroscopic Characterization (Predicted)
¹H NMR
-
-CHF₂ Proton: A characteristic triplet in the range of δ 5.5-6.5 ppm due to coupling with the two fluorine atoms.
-
Cyclobutane Protons: A series of multiplets in the δ 2.0-3.5 ppm range. The protons alpha to the carbonyl will be the most downfield.
¹³C NMR
-
Carbonyl Carbon (C=O): A signal in the δ 200-210 ppm region.
-
-CHF₂ Carbon: A triplet in the δ 110-120 ppm region due to one-bond coupling with the two fluorine atoms.
-
Cyclobutane Carbons: Signals in the δ 20-50 ppm range.
¹⁹F NMR
-
A doublet centered around δ -110 to -130 ppm, coupled to the proton of the difluoromethyl group.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band in the region of 1780-1800 cm⁻¹. The electron-withdrawing effect of the difluoromethyl group will likely shift this to a higher wavenumber compared to a non-fluorinated cyclobutanone.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹.
Safety and Handling
3-(Difluoromethyl)cyclobutan-1-one is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(Difluoromethyl)cyclobutan-1-one is a valuable building block for medicinal chemistry, offering a gateway to a diverse range of difluoromethylated cyclobutane derivatives. Its enhanced electrophilicity and the unique properties imparted by the difluoromethyl group make it a strategic component for the design of novel therapeutics with improved metabolic stability and target engagement. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, its chemical behavior can be confidently predicted based on established principles of fluorine chemistry. This guide provides a solid foundation for researchers to understand and utilize this important synthetic intermediate.
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